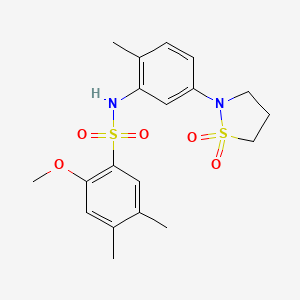

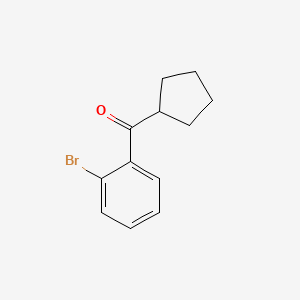

![molecular formula C22H15NO3 B2613332 4-[(1-oxo-2-phenyl-1H-inden-3-yl)amino]benzenecarboxylic acid CAS No. 15255-67-1](/img/structure/B2613332.png)

4-[(1-oxo-2-phenyl-1H-inden-3-yl)amino]benzenecarboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“4-[(1-oxo-2-phenyl-1H-inden-3-yl)amino]benzenecarboxylic acid” is an organic compound. It is a white solid crystal at room temperature . It is insoluble in water but soluble in various organic solvents . It can be used as a catalyst and ligand in the laboratory, and can be used in the catalytic addition, alkylation, and arylation of organic synthesis reactions .

Molecular Structure Analysis

The molecular formula of “4-[(1-oxo-2-phenyl-1H-inden-3-yl)amino]benzenecarboxylic acid” is C22H15NO3 . Its molecular weight is 341.36 .Chemical Reactions Analysis

While specific chemical reactions involving “4-[(1-oxo-2-phenyl-1H-inden-3-yl)amino]benzenecarboxylic acid” are not available, it’s worth noting that indole derivatives have been used in a variety of reactions due to their broad range of chemical and biological properties .Physical And Chemical Properties Analysis

“4-[(1-oxo-2-phenyl-1H-inden-3-yl)amino]benzenecarboxylic acid” is a white solid crystal at room temperature . It is insoluble in water but soluble in various organic solvents .Wissenschaftliche Forschungsanwendungen

Anticancer Properties

Indole derivatives, including our compound of interest, have shown promise in cancer research. Their ability to inhibit cell proliferation, induce apoptosis, and interfere with tumor growth pathways makes them valuable candidates for anticancer drug development . Researchers are investigating the specific mechanisms by which this compound targets cancer cells and exploring its potential as a novel chemotherapeutic agent.

Anti-Inflammatory and Analgesic Effects

Certain indole derivatives exhibit anti-inflammatory and analgesic activities. For instance, (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide and (S)-N-(benzo[d]thiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide have demonstrated these properties . Further research is needed to explore the underlying mechanisms and potential clinical applications.

Antitubercular Activity

Indole-based compounds have been investigated for their antitubercular activity. Researchers synthesized (E)-1-(2-(1H-indol-3-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl)-3-(substitutedphenyl)prop-2-en-1-one derivatives and evaluated their efficacy against Mycobacterium tuberculosis (H37Ra MTB) and Mycobacterium bovis (BCG) in vitro . These findings highlight the potential of indole derivatives in combating tuberculosis.

Photocatalytic Applications

Interestingly, some indole derivatives exhibit photocatalytic properties. For instance, solutions irradiated at 365 nm can lead to antibacterial effects . Researchers explore the potential of our compound in photocatalysis, which has applications in environmental remediation and energy conversion.

Heravi, M. M., Amiri, Z., Kafshdarzadeh, K., & Zadsirjan, V. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances, 11, 33540-33612. Read more Desai, N. C., et al. (2020). A brief review of the biological potential of indole derivatives. Future Journal of Pharmaceutical Sciences, 6(1), 1-8. Read more Discovery of 1-(4-Methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5-dihydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide (Apixaban, BMS-562247), a Highly Potent, Selective, Efficacious, and Orally Bioavailable Inhibitor of Blood Coagulation Factor Xa. (2010). Technical Report. Read more Synthesis of 1-((5-oxo-4,5-Dihydro-1,3,4-oxad

Safety and Hazards

“4-[(1-oxo-2-phenyl-1H-inden-3-yl)amino]benzenecarboxylic acid” is generally safe under normal use conditions. As an organic compound, it may cause irritation and allergic reactions in humans . During use, appropriate protective measures should be taken, such as wearing gloves, wearing protective clothing, and maintaining a well-ventilated working environment .

Zukünftige Richtungen

Indole derivatives have diverse biological activities and have immense potential to be explored for newer therapeutic possibilities . Therefore, “4-[(1-oxo-2-phenyl-1H-inden-3-yl)amino]benzenecarboxylic acid”, being structurally similar to indole derivatives, may also hold promise for future research and development in the field of medicinal chemistry.

Eigenschaften

IUPAC Name |

4-[(3-oxo-2-phenylinden-1-yl)amino]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15NO3/c24-21-18-9-5-4-8-17(18)20(19(21)14-6-2-1-3-7-14)23-16-12-10-15(11-13-16)22(25)26/h1-13,23H,(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDHCVKKCVRJMKY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3C2=O)NC4=CC=C(C=C4)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

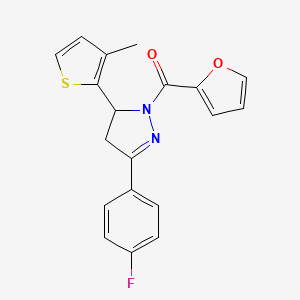

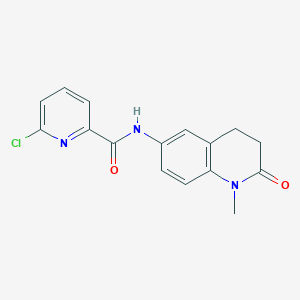

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(3-methoxyphenoxy)acetamide](/img/structure/B2613254.png)

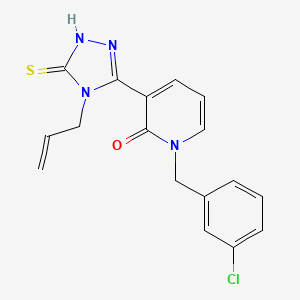

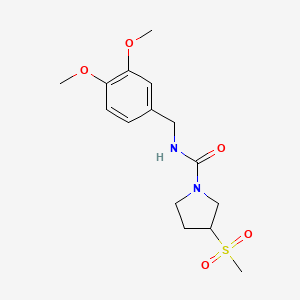

![N-(1,1-dioxidotetrahydrothiophen-3-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2613255.png)

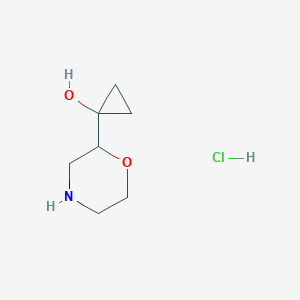

![2-((1-(3-chlorophenyl)-4-hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetic acid](/img/structure/B2613260.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-[3-[(4-bromophenyl)sulfonyl]-4,6-dimethyl-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2613261.png)

![5-((4-bromobenzyl)thio)-1,3-dimethyl-7-neopentylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2613262.png)

![9-(benzo[d][1,3]dioxol-5-yl)-2-(3,4-dimethoxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2613268.png)